molecular formula C17H12N2O4 B2994485 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid CAS No. 356081-52-2

3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid

Cat. No.: B2994485
CAS No.: 356081-52-2
M. Wt: 308.293
InChI Key: KNOMAJGTMGMTLM-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid is a quinoline-based derivative featuring a benzoic acid moiety linked via an amide bond to the 4-position of the 2-oxo-1,2-dihydroquinoline scaffold.

Properties

IUPAC Name

3-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-15-9-13(12-6-1-2-7-14(12)19-15)16(21)18-11-5-3-4-10(8-11)17(22)23/h1-9H,(H,18,21)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOMAJGTMGMTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid typically involves a multistep process. One common synthetic route includes the reaction of 2-amino-1,2-dihydroquinoline-4(3H)-one with various substituted benzoic acids. The reaction conditions often require the use of strong bases or acids, depending on the specific substrates involved. The synthesized compound can be purified through techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups are introduced.

Scientific Research Applications

3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid is a chemical compound with potential applications in scientific research, particularly as a building block in the synthesis of heterocyclic compounds .

Scientific Research Applications

This compound is categorized as a heterocyclic building block and is available for sale for research purposes .

  • Synthesis of Derivatives: It can be used in the synthesis of new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives .
  • Inhibiting DJ-1 Dimerization: It may have applications in the preparation of drugs that inhibit DJ-1 dimerization, which is relevant to tumor cell inhibition .
  • DNA Gyrase Inhibitors: Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamide have been explored for their potential as DNA gyrase inhibitors, which are relevant in the development of antibacterial drugs .
  • Anticancer medications: Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamide have been explored for their potential as anticancer medications .

In Vitro Anticancer Effect

The anticancer effects of compounds 7a–d and 8a–d were tested against the MCF-7 cell line. Cells were grown in 96-well plates and incubated at 37 °C with 5% CO2 . After two days, MTT was added to each well, and the plates were incubated for an additional four hours . An ELISA reader was used to measure color intensity to determine cell survival rates, and data were calculated as the mean of three experiments .

Mechanism of Action

The mechanism by which 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (RN 369602-87-9)

  • Structure : Replaces the benzoic acid group with a 3-chlorophenyl carboxamide.
  • Biological Relevance: Demonstrated analgesic activity in preclinical models, suggesting the quinoline-3-carboxamide scaffold is critical for central nervous system interactions .

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

  • Structure : Lack the 4-amido benzoic acid substitution but retain the 3-carboxylic acid group.
  • Key Findings : These derivatives exhibit pH-dependent solubility (pKa ~3.5–4.0) and moderate logP values (~1.8–2.5), indicating favorable oral bioavailability .
  • Activity : Superior analgesic potency compared to ester analogs, attributed to enhanced hydrogen-bonding capacity of the carboxylic acid .

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides

  • Structure: Feature alkyl chains (e.g., pentyl) at the quinoline N1-position and aryl carboxamides at C3.
  • Biological Data : Compounds like 47 (a thioxo analog) showed improved metabolic stability (t1/2 > 4 hrs in microsomal assays) due to hydrophobic substitutions .

Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) pKa
3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid (Target) ~352.3* ~1.2* ~0.5 (pH 7.4)* ~3.8*
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 219.2 1.8 1.2 (pH 7.4) 3.6
N-(3-Chlorophenyl)-1-ethyl-3-carboxamide 359.8 2.9 0.1 (pH 7.4) N/A
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate 218.2 1.5 0.8 (pH 7.4) 4.1

*Estimated based on structural analogs.

Biological Activity

3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid is a synthetic compound with a unique structure that combines a quinoline derivative with benzoic acid. Its potential biological activities are of significant interest in medicinal chemistry, particularly as an antimicrobial agent and for its possible anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C₁₇H₁₂N₂O₄
  • Molecular Weight : Approximately 304.29 g/mol
  • Structural Features : It includes a 2-oxo-1,2-dihydroquinoline moiety linked to an amide group and a benzoic acid component, which enhances its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, primarily as an inhibitor of DNA gyrase , an essential enzyme for bacterial DNA replication. The compound has shown potential against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

In vitro studies have demonstrated that derivatives of 2-oxo-1,2-dihydroquinoline possess significant antimicrobial properties. For instance, one study reported an IC₅₀ value of 0.0017μM0.0017\,\mu M against Escherichia coli DNA gyrase, indicating high potency in inhibiting this target .

Anti-inflammatory Activity

The structural components of the compound suggest potential anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. In particular, certain quinolinone derivatives have shown promising LOX inhibitory activity with IC₅₀ values around 10μM10\,\mu M .

Anticancer Potential

Preliminary studies have indicated that the compound may also exhibit anticancer activity. For example, it has been evaluated against human hepatocellular carcinoma (HepG2) cells, showing some level of cytotoxicity . Further research is required to elucidate its mechanism of action and efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in enhancing biological activity. The presence of both an amide and a carboxylic acid in this compound is believed to enhance its interactions with biological targets compared to other compounds lacking these functionalities.

Compound NameStructure TypeUnique Features
2-Oxo-1,2-dihydroquinolineQuinoline derivativeBasic structure without the benzoic acid moiety
4-AminoquinolineAmino-substituted quinolineDifferent functional groups affecting activity
8-HydroxyquinolineHydroxylated quinolineKnown for chelation properties
6-Methyl-2(1H)-quinolinoneMethyl-substituted quinoloneExhibits distinct pharmacological profiles

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with modifications in the quinoline moiety showed enhanced antibacterial activity against drug-resistant strains .
  • Inhibition Studies : Another research indicated that the compound exhibited significant inhibition of topoisomerase IV alongside DNA gyrase, suggesting a multi-target approach in combating bacterial infections .
  • Cytotoxicity Assessment : In vitro assays revealed varying degrees of cytotoxicity across different cancer cell lines, indicating potential for further development as an anticancer agent .

Q & A

Q. What are the understudied applications of this compound in materials science?

  • Potential : Investigate its use as a monomer for self-assembling polymers (e.g., hydrogen-bonded frameworks) due to planar quinoline and benzoic acid moieties .
  • Gaps : Limited data exist on ester derivatives; explore esterification to modulate crystallinity .

Q. Why are certain derivatives (e.g., esters) underreported in the literature?

  • Hypothesis : Synthetic challenges (e.g., steric hindrance at the 4-amido position) or instability during characterization. Focus on protecting-group strategies (e.g., tert-butyl esters) .

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